Isopropyl Acetoacetate-d7 is a deuterated derivative of isopropyl acetoacetate, a compound commonly used in organic synthesis. This compound features a molecular formula of , where the hydrogen atoms are partially replaced by deuterium, an isotope of hydrogen. The presence of deuterium can significantly affect the physical and chemical properties of the compound, making it useful in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy.
Isopropyl Acetoacetate-d7 can be synthesized from isopropyl acetoacetate through deuteration processes, typically utilizing deuterated solvents or reagents. The synthesis may involve methods such as hydrogen-deuterium exchange reactions, which are common in the preparation of labeled compounds for research purposes.
Isopropyl Acetoacetate-d7 is classified as an organic compound and falls under the category of esters. It is specifically categorized as a beta-keto ester due to the presence of both a ketone and an ester functional group within its molecular structure.
The synthesis of Isopropyl Acetoacetate-d7 generally involves the following methods:
The typical reaction conditions for synthesizing Isopropyl Acetoacetate-d7 involve controlled temperatures and pH levels to optimize the exchange process while minimizing side reactions. The purity and yield of the final product can be assessed using techniques such as nuclear magnetic resonance spectroscopy and gas chromatography.
The molecular structure of Isopropyl Acetoacetate-d7 includes:
Isopropyl Acetoacetate-d7 participates in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions (temperature, solvent) are crucial for achieving desired yields and selectivity.
The mechanism of action for Isopropyl Acetoacetate-d7 primarily revolves around its role as an intermediate in various synthetic pathways:
The incorporation of deuterium into organic molecules influences their reactivity and stability, which can be quantitatively analyzed using mass spectrometry and nuclear magnetic resonance spectroscopy.
Isopropyl Acetoacetate-d7 has several applications in scientific research:
Isopropyl acetoacetate-d7 (IAA-d7) is a deuterated derivative of isopropyl acetoacetate, where seven hydrogen atoms are replaced by deuterium (²H or D). Its molecular formula is C7H5D7O3, with a molecular weight of 151.21 g/mol [1] [4]. The compound retains the core structure of its non-deuterated analog (CAS 542-08-5), featuring an acetoacetate group esterified with isopropanol. Deuterium atoms are strategically positioned at the methyl groups (–CD3 adjacent to the carbonyl and –CD3 in the isopropyl moiety), minimizing alterations to steric or electronic properties while maximizing metabolic stability [4]. This precision labeling makes IAA-d7 a critical reagent in pharmacokinetic and mechanistic studies.
Table 1: Key Identifiers of Isopropyl Acetoacetate-d7
Property | Value |
---|---|
Molecular Formula | C7H5D7O3 |
Molecular Weight | 151.21 g/mol |
Unlabeled CAS Number | 542-08-5 |
Deuterated CAS Number | 1329502-96-6 |
Alternate Names | 3-Oxobutanoic Acid Isopropyl Ester-d7; Acetoacetic Acid Isopropyl Ester-d7 |
SMILES | [²H]C([²H])([²H])C([²H])(OC(=O)CC(=O)C)C([²H])([²H])[²H] |
Deuterated compounds emerged in the 1960s with seminal studies on d2-tyramine and d3-morphine, revealing reduced toxicity and metabolic rates compared to non-deuterated analogs [3] [5]. Early applications focused on isotopic tracing in metabolic pathways, leveraging deuterium’s stability and detectability via mass spectrometry. The field transformed in 2017 with the FDA approval of deutetrabenazine, a deuterated analog of tetrabenazine, which exhibited superior pharmacokinetics due to slowed oxidative metabolism [3]. This "deuterium switch" strategy—replacing hydrogen with deuterium in marketed drugs—paved the way for novel deuterated drugs like deucravacitinib (2022), the first de novo deuterated drug approved for psoriasis [3] [5]. The evolution reflects a shift from isotopic tracers to rational drug design, positioning deuteration as a tool for enhancing drug efficacy and safety.
Table 2: Milestones in Deuterated Drug Development
Year | Compound | Significance |
---|---|---|
1960s | d2-Tyramine | First evidence of metabolic stabilization via deuteration [5] |
2017 | Deutetrabenazine | First FDA-approved deuterated drug; reduced dosing frequency for Huntington’s disease [3] |
2021 | Donafenib | Deuterated sorafenib analog; approved in China for hepatocellular carcinoma [3] |
2022 | Deucravacitinib | First de novo deuterated drug; treats psoriasis via TYK2 inhibition [3] |
Deuterium labeling transcends traditional tracer applications, enabling precise control over molecular interactions and metabolic pathways. The deuterium kinetic isotope effect (DKIE) underpins its utility: C–D bonds exhibit higher activation energy for cleavage than C–H bonds (1.2–1.5 kcal/mol difference), slowing enzymatic oxidation by cytochrome P450 (CYP) enzymes [3] [6]. This reduces toxic metabolite formation and extends drug half-lives. For IAA-d7, deuteration at metabolically vulnerable methyl groups enhances stability without altering sterics or target binding—critical for studies requiring high isotopic purity (>98%) [4] [6]. Furthermore, deuterated building blocks like IAA-d7 facilitate the synthesis of complex molecules for drug discovery, NMR spectroscopy, and mechanistic enzymology, underscoring their role in advancing precision chemistry [5] [6].
Table 3: Impact of Deuteration on Metabolic Stability
Property | C–H Bond | C–D Bond | Consequence |
---|---|---|---|
Bond Dissociation Energy | ~100 kcal/mol | ~105 kcal/mol | Slower cleavage kinetics |
Vibrational Frequency | Higher | Lower | Increased activation energy for bond rupture |
kH/kD (DKIE) | 1 | 2–9 (primary) | Reduced CYP-mediated metabolism [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7